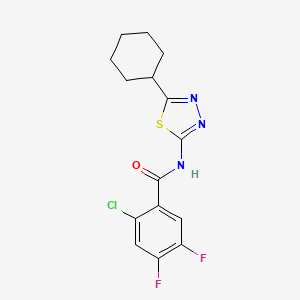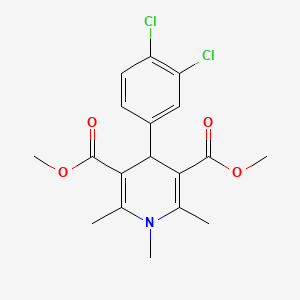
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to have a variety of biological activities. In
科学的研究の応用
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research areas. One notable application is in the field of cancer research, where the compound has been found to have anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth. It has also been suggested that the compound may interact with DNA or other cellular components to induce cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile in lab experiments is its high potency and specificity for certain cellular targets. However, one limitation is that the compound may have off-target effects or interact with other cellular components in unintended ways. Additionally, the compound may have limited solubility or stability in certain experimental conditions.
将来の方向性
There are several future directions for research on 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile. One area of interest is in further elucidating the compound's mechanism of action and identifying its cellular targets. Additionally, there is potential for developing new derivatives or analogs of the compound with improved potency or selectivity for certain targets. Finally, there is potential for further exploring the compound's applications in imaging and other diagnostic techniques.
合成法
The synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile involves the reaction of 2-propoxybenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with acrylonitrile to form the final product. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of the compound.
特性
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJSTFEBAKURV-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)

![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)
![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)